Decan-2-amine
Description
Decan-2-amine, systematically named 1-Decyltricyclo[3.3.1.1³,⁷]this compound, is an adamantane-derived secondary amine featuring a tricyclic hydrocarbon framework substituted with a decyl alkyl chain at position 1 and an amine group at position 2 (Figure 1). This compound is synthesized via catalytic hydrogenation of ketoxime precursors under controlled pressure and temperature conditions, yielding 31–53% depending on substituents . Its hydrochloride salt exhibits a melting point of 101°C, indicative of structural rigidity imparted by the adamantane core .
Properties
CAS No. |
17747-48-7 |
|---|---|
Molecular Formula |
C10H23N |
Molecular Weight |
157.30 g/mol |
IUPAC Name |
decan-2-amine |
InChI |
InChI=1S/C10H23N/c1-3-4-5-6-7-8-9-10(2)11/h10H,3-9,11H2,1-2H3 |
InChI Key |
MQANMCFSNPBYCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(C)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Alkyl Chain Variations in Adamantane Amines
Decan-2-amine belongs to a family of tricyclic adamantane amines with variable alkyl chain lengths and N-substituents (Table 1). Key analogs include:
- 1-Dodecyltricyclo[3.3.1.1³,⁷]this compound (1d) : Substitution with a dodecyl (C12) chain increases yield to 53% but reduces the hydrochloride salt’s melting point to 73°C, likely due to enhanced flexibility and reduced crystallinity compared to the decyl analog .
- N-Ethyl-1-decyltricyclo[3.3.1.1³,⁷]this compound (1g) : N-ethylation lowers the melting point further (69°C), demonstrating how alkylation disrupts intermolecular interactions .
Positional Isomerism: Decan-1-amine vs. This compound
- Decan-1-amine (1-Aminodecane): A linear primary amine with the NH₂ group at the terminal carbon. Its simpler structure confers higher solubility in polar solvents but reduced metabolic stability compared to the adamantane-based this compound .
- This compound : The adamantane core enhances steric bulk and hydrophobicity, favoring membrane permeability and target binding in biological systems .
Functional Group Modifications: Hydroxyl-Substituted Adamantane Amines
- 4-Aminoadamantan-1-ol: This analog incorporates a hydroxyl group at position 1, increasing polarity and hydrogen-bonding capacity.
Table 2: Key Physicochemical Comparisons
| Property | This compound (1c) | Decan-1-amine | 4-Aminoadamantan-1-ol |
|---|---|---|---|
| Molecular Weight | 151.25 (base) | 157.30 | 167.25 |
| Hydrophobicity (LogP)* | High | Moderate | Moderate |
| Melting Point (°C) | 101 (HCl salt) | -24 (pure) | Not reported |
*Estimated based on structural features.
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